molecular formula C15H19NO2 B1602766 Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate CAS No. 268538-23-4

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate

Cat. No.: B1602766
CAS No.: 268538-23-4
M. Wt: 245.32 g/mol
InChI Key: FJBYWRPJPLSKLJ-UHFFFAOYSA-N
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Description

Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of a broader class of spiro compounds known for their three-dimensional architecture and significant biological activities. Spiro compounds are often found in natural products and synthetic pharmaceuticals, displaying a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYWRPJPLSKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592942
Record name Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268538-23-4
Record name Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The most effective preparation method for methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate involves a domino reaction between pinacol derivatives (such as butane-2,3-diols) and 3-methyleneoxindolines, catalyzed by acetic acid (HOAc) in the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the solvent.

  • Mechanism : The reaction proceeds via acid-mediated dehydration of pinacol derivatives to generate reactive 1,3-dienes in situ. These dienes then undergo a concerted Diels–Alder cycloaddition with the dienophile 3-methyleneoxindoline, forming the spirocyclic framework in a highly diastereoselective manner.
  • Catalyst and Solvent : Acetic acid serves as a mild acid catalyst, while [Bmim]Br provides a green, recyclable ionic liquid medium that enhances reaction efficiency and selectivity.

Reaction Conditions and Yields

  • Typical conditions involve mixing 1 mmol of pinacol derivative with 0.5 mmol of 3-methyleneoxindoline in 2 mL of [Bmim]Br and 0.5 mL of acetic acid.
  • The reaction is carried out at approximately 120 °C for 15 hours.
  • Under these optimized conditions, yields of this compound and related spirooxindoles range from 72% to 86%.

Optimization Insights

  • Use of formic acid instead of acetic acid led to partial reduction of the starting material and lower yields.
  • Lowering the amount of acetic acid or reaction temperature significantly decreased product yield.
  • The ratio of pinacol to 3-methyleneoxindoline is critical; a 2:1 ratio favors higher yields.

Substrate Scope and Diastereoselectivity

Variation of Dienophiles

  • Different 3-phenacylideneoxindolines with various substituents yielded spiro products with little effect on overall yield.
  • Oxindolines without N-substitution also reacted well, producing spiro compounds in good yields (69–83%).

Stereochemical Outcome

  • The reaction produces cis-configured spiro compounds, as confirmed by single-crystal X-ray diffraction studies.
  • The phenacyl and phenyl groups of the oxindoline moiety occupy cis positions in the newly formed cyclohexenyl ring.
  • This stereochemical outcome supports a concerted Diels–Alder mechanism with high diastereoselectivity.

Representative Data Table of Reaction Outcomes

Entry Pinacol Derivative Dienophile Product Yield (%) Diastereoselectivity Notes
1 Pinacol (butane-2,3-diol) 3-methyleneoxindoline 86 High (cis) Optimized conditions
2 2,3-Diphenylbutane-2,3-diol 3-phenacylideneoxindoline 73–85 High (cis) Phenyl substituents tolerated
3 2,3-Di(p-tolyl)butane-2,3-diol 3-phenacylideneoxindoline 73–85 High (cis) p-Tolyl groups tolerated
4 Pinacol 3-methylideneoxindole 69–83 High (cis) N-unsubstituted oxindolines
5 Pinacol 2-arylideneindane-1,3-dione Moderate (variable) High (cis) Some decomposition observed

Experimental Procedure Summary

  • The reaction mixture containing pinacol derivative, dienophile, [Bmim]Br, and acetic acid is heated at 120 °C for 15 hours.
  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
  • The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures.
  • Products are characterized by IR, high-resolution mass spectrometry (HRMS), ^1H and ^13C NMR spectroscopy, and confirmed by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.

    Reduction: Various reduced derivatives depending on the specific functional groups targeted.

    Substitution: Substituted spiro[cyclohexane-1,3’-indoline] derivatives with different functional groups.

Scientific Research Applications

Synthetic Applications

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is utilized in the construction of spirocyclic compounds through various synthetic methodologies:

  • Total Synthesis of Natural Products : The compound is noted for its role as a starting material in the total synthesis of several natural products. Its unique structure facilitates the formation of diverse spirocyclic frameworks, which are essential in drug discovery and development .
  • Domino Reactions : Recent studies have highlighted the effectiveness of domino reactions involving this compound. These reactions allow for the rapid assembly of complex structures with high molecular diversity, making it an attractive target for synthetic chemists .

Pharmacological Potential

This compound exhibits promising pharmacological properties that warrant further investigation:

  • Anti-inflammatory Activity : Compounds derived from this compound have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This property enhances its potential use in therapeutic formulations aimed at combating conditions such as cardiovascular diseases and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Biological Activity

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of spiro compounds, including this compound, typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and reduce reaction times. For instance, tri(n-butyl)phosphine has been identified as an effective catalyst for the formation of various spiro[cyclohexane-1,3'-indolines], achieving moderate to good yields under controlled conditions .

2.1 Anticancer Activity

This compound has shown promising anticancer properties in vitro and in vivo. In a study involving various cancer cell lines, compounds related to this structure demonstrated significant cytotoxicity with IC50 values ranging from 1.2 to 3.5 µM against LNCaP cells . The mechanism of action appears to involve the inhibition of key regulatory proteins such as MDM2, which is crucial for p53 regulation in cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Index
This compoundLNCaP1.2 - 3.53 - 10
Dispiro-indolinone derivativeHCT116170 mg/kg (in vivo)-

Case Study 1: In Vivo Efficacy

In a murine model of cancer, this compound was administered at a dosage of 170 mg/kg. The treatment resulted in a tumor growth inhibition rate (TGRI) of approximately 93% compared to control groups . These findings suggest a substantial potential for this compound in therapeutic applications.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities and mechanisms by which this compound interacts with target proteins such as MDM2. The computational models predict strong binding interactions that could inhibit MDM2 activity, thereby stabilizing p53 and promoting apoptosis in cancer cells .

4. Conclusion and Future Directions

This compound represents a promising scaffold for developing novel anticancer agents and potentially antimicrobial drugs. Ongoing research should focus on further elucidating its mechanisms of action and optimizing its pharmacokinetic properties for clinical applications.

Future studies may also explore the synthesis of analogs with improved efficacy and reduced toxicity profiles, expanding the therapeutic potential of this compound in various disease contexts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the spiro[cyclohexane-1,3'-indoline] scaffold?

  • Methodological Answer : The spirocyclic core can be synthesized via domino reactions catalyzed by tri(nn-butyl)phosphine (TBP). For example, reacting isothiomalononitrile with biscoumarins in chloroform at 65°C yields functionalized spiro[cyclohexane-1,3'-indolines] with high stereoselectivity . Alternative approaches include [3+2] cycloadditions using ethyl diazoacetate and isocyanides under iron-based catalysis (e.g., Bu4_4N[Fe(CO)3_3NO]), which generate stereoisomers resolved via CSP-HPLC (90:10 n-Hex/IPA, 0.5 mL/min) .

Q. How can the stereochemistry of spiro[cyclohexane-1,3'-indoline] derivatives be characterized?

  • Methodological Answer : X-ray crystallography is critical for confirming absolute configurations. For instance, cyclohexene puckering parameters (Q, θ, φ) and dihedral angles between aromatic rings (e.g., 89.9° vs. 76.4° for disordered molecules) can distinguish half-chair, envelope, or screw-boat conformations . Complementary 1^1H/13^{13}C NMR analysis of coupling constants (e.g., J=8.49.1J = 8.4–9.1 Hz for axial substituents) and NOE correlations further resolve stereochemistry .

Q. What purification techniques are optimal for isolating spirocyclic products?

  • Methodological Answer : Flash column chromatography (FCC) with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) is standard. For diastereomers, chiral stationary phase HPLC (CSP-HPLC) under conditions like 90:10 n-hexane/isopropanol at 40°C (230 nm detection) achieves baseline separation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in spiroannulation?

  • Methodological Answer : Substituents at C5/C1 of isothiomalononitrile and electron-donating groups on biscoumarins (e.g., -OMe) enhance yields by stabilizing transition states. Steric hindrance from bulky groups (e.g., 4-chlorophenyl) can shift regioselectivity toward alternative pathways, as shown in TBP-catalyzed reactions . Computational studies (DFT) modeling frontier molecular orbitals (FMOs) can predict regiochemical outcomes .

Q. What strategies address low diastereoselectivity in spirocyclic compound synthesis?

  • Methodological Answer : Catalyst tuning is critical. For example, TBP outperforms PPh3_3 in stereocontrol due to stronger nucleophilicity . Alternatively, chiral auxiliaries (e.g., (3S)-configured indolines) or asymmetric catalysis (e.g., Fe-based systems) enforce stereoselectivity, achieving dr > 10:1 . Post-synthetic modifications, such as NaBH3_3CN reduction of intermediates, can also enhance selectivity .

Q. How can spiro[cyclohexane-indoline] derivatives be leveraged in drug discovery?

  • Methodological Answer : Structural analogs (e.g., PPAR-1 inhibitors) are designed via molecular docking (Autodock Vina) to optimize binding to target proteins. For instance, substituting the cyclohexane ring with quinazolinone moieties improves inhibitory activity (IC50_{50} < 1 µM) . Biological assays (e.g., PARP-1 enzyme inhibition) combined with cytotoxicity profiling (MTT assay) validate therapeutic potential .

Contradictions & Recommendations

  • Catalyst Efficiency : While TBP is optimal for domino reactions , Fe-based systems enable asymmetric synthesis . Researchers should prioritize TBP for simplicity and Fe for enantioselectivity.
  • Stereochemical Models : Conflicting puckering parameters in disordered crystals (e.g., θ = 57.3° vs. 112°) necessitate multi-technique validation (NMR + XRD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
Reactant of Route 2
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate

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